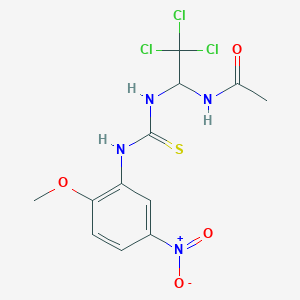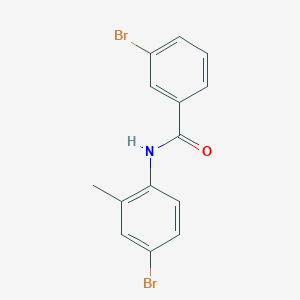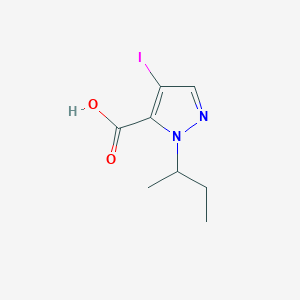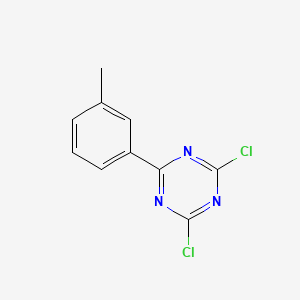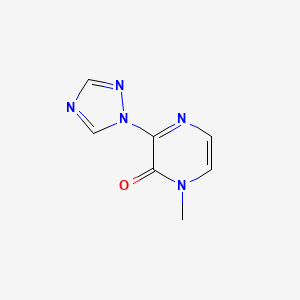
1-methyl-3-(1H-1,2,4-triazol-1-yl)-1,2-dihydropyrazin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-methyl-3-(1H-1,2,4-triazol-1-yl)-1,2-dihydropyrazin-2-one is a heterocyclic compound that features both triazole and pyrazinone rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the triazole ring imparts unique chemical properties, making it a valuable scaffold for drug development and other scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-3-(1H-1,2,4-triazol-1-yl)-1,2-dihydropyrazin-2-one typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. Common reagents include hydrazine derivatives and nitriles.
Formation of the Pyrazinone Ring: The pyrazinone ring is formed through the cyclization of diamines with carbonyl compounds. This step often requires heating and the presence of a catalyst.
Methylation: The final step involves the methylation of the nitrogen atom in the triazole ring. This can be achieved using methyl iodide or dimethyl sulfate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis to enhance yield and purity. This method allows for better control over reaction conditions and scalability. The use of automated reactors and real-time monitoring can further optimize the production process.
化学反応の分析
Types of Reactions
1-methyl-3-(1H-1,2,4-triazol-1-yl)-1,2-dihydropyrazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where the nitrogen atoms act as nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted triazole derivatives.
科学的研究の応用
1-methyl-3-(1H-1,2,4-triazol-1-yl)-1,2-dihydropyrazin-2-one has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of antifungal, antibacterial, and anticancer agents.
Materials Science: The compound is used in the synthesis of advanced materials with unique electronic properties.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor antagonists.
作用機序
The mechanism of action of 1-methyl-3-(1H-1,2,4-triazol-1-yl)-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, influencing enzymatic activity. Additionally, the compound can interact with nucleic acids, affecting gene expression and protein synthesis.
類似化合物との比較
Similar Compounds
1-methyl-1H-1,2,4-triazole: Lacks the pyrazinone ring, making it less versatile in certain applications.
3-(1H-1,2,4-triazol-1-yl)pyrazin-2-one: Similar structure but without the methyl group, affecting its reactivity and binding properties.
Uniqueness
1-methyl-3-(1H-1,2,4-triazol-1-yl)-1,2-dihydropyrazin-2-one is unique due to the combination of the triazole and pyrazinone rings, along with the methyl group. This structure provides a balance of stability and reactivity, making it suitable for a wide range of applications.
特性
分子式 |
C7H7N5O |
|---|---|
分子量 |
177.16 g/mol |
IUPAC名 |
1-methyl-3-(1,2,4-triazol-1-yl)pyrazin-2-one |
InChI |
InChI=1S/C7H7N5O/c1-11-3-2-9-6(7(11)13)12-5-8-4-10-12/h2-5H,1H3 |
InChIキー |
BWZBBEALJYIPHS-UHFFFAOYSA-N |
正規SMILES |
CN1C=CN=C(C1=O)N2C=NC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-((E)-{[2-(4-chlorobenzyl)-1,3-benzoxazol-5-yl]imino}methyl)-4-nitrophenol](/img/structure/B11712875.png)
![4-bromo-2-[(E)-{2-[4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenol](/img/structure/B11712883.png)
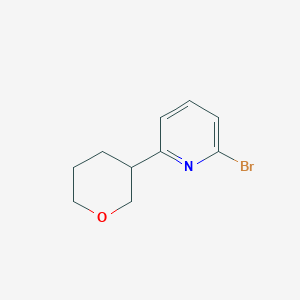
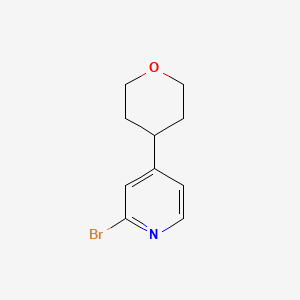
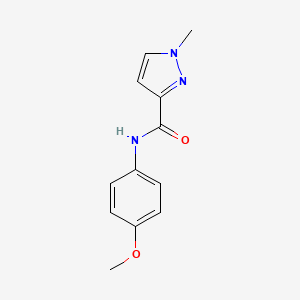
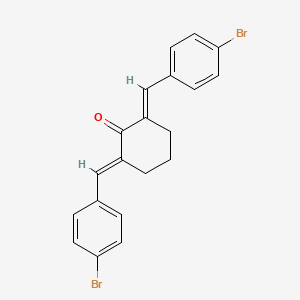
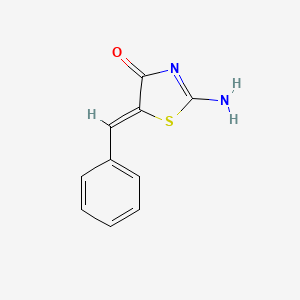
![2-phenoxy-N-[(Z)-(4-propan-2-ylphenyl)methylideneamino]acetamide](/img/structure/B11712917.png)
![[2-({3,6-Dichloro-7-[2-(diethylamino)ethoxy]-9-hydrazinylidene-9H-fluoren-2-YL}oxy)ethyl]diethylamine](/img/structure/B11712918.png)
![N-{1-[4-(aminosulfonyl)anilino]-2,2,2-trichloroethyl}-4-methoxybenzamide](/img/structure/B11712925.png)
